N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
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Overview
Description
The compound contains several functional groups including an acetamide group, a thiophenyl group, a thiazolyl group, and a sulfonylamino group. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as condensation, substitution, and addition reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis to form an acid and an amine. The thiophenyl and thiazolyl groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of polar groups like the acetamide and sulfonylamino groups could make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-15(26)22-12-17-8-9-19(31-17)18-14-30-21(23-18)24-20(27)13-25(2)32(28,29)11-10-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,26)(H,23,24,27)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMLUBSWIKQNW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)NC(=O)CN(C)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)NC(=O)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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